N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide include other triazolidine derivatives with different substituents on the phenyl and aniline rings. Examples include:
- N-(2-chlorophenyl)-5-(4-methylanilino)triazolidine-4-carboxamide
- N-(2-methylphenyl)-5-(4-chloroanilino)triazolidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into its distinct properties and advantages.
Properties
Molecular Formula |
C17H20ClN5O |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
InChI Key |
UAONTIATQOKGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=C(C=C(C=C3)C)Cl |
Origin of Product |
United States |
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